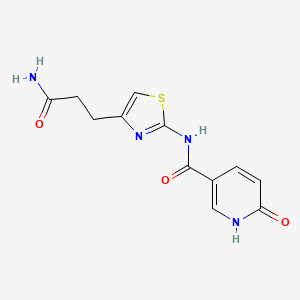

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(4-(3-Amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core fused with a thiazole ring substituted at the 4-position with a 3-amino-3-oxopropyl group. The compound’s hybrid architecture may enhance interactions with biological targets, such as enzymes or receptors, by leveraging hydrogen bonding (via the amide and oxo groups) and hydrophobic effects (via the thiazole ring) .

Properties

IUPAC Name |

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c13-9(17)3-2-8-6-20-12(15-8)16-11(19)7-1-4-10(18)14-5-7/h1,4-6H,2-3H2,(H2,13,17)(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEAZJZDMIMVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NC2=NC(=CS2)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Intermediates and Their Synthetic Precursors

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch method, leveraging thiourea and α-haloketones. Glycinamide hydrochloride reacts with sulfuryl dichloride (SO₂Cl₂) in dimethylformamide (DMF) at 5–15°C to form 3-oxo-2,3-dihydroisothiazole intermediates. Subsequent condensation with α-chloroketones (e.g., chloroacetone) in methanol under basic conditions yields 4-substituted thiazol-2-amine derivatives. For example:

-

Step 1 : Glycinamide.HCl + SO₂Cl₂ → 3-oxo-2,3-dihydroisothiazole (90% yield).

-

Step 2 : Reaction with 3-chloropropionyl chloride forms the 3-amino-3-oxopropyl side chain, followed by cyclization with thiourea to yield 4-(3-amino-3-oxopropyl)thiazol-2-amine.

Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

The dihydropyridine moiety is synthesized via Knorr cyclization. Ethyl acetoacetate reacts with ammonium acetate in acetic acid, followed by oxidation with potassium permanganate to yield 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Critical parameters include:

-

Temperature : 80–100°C for cyclization.

-

Oxidation : Controlled pH (3–4) to prevent over-oxidation.

Coupling of Thiazole and Dihydropyridine Moieties

The final step involves coupling 4-(3-amino-3-oxopropyl)thiazol-2-amine with 6-oxo-1,6-dihydropyridine-3-carboxylic acid using carbodiimide-based reagents:

Reaction Scheme:

-

Activation : 6-Oxo-1,6-dihydropyridine-3-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dry dichloromethane (DCM).

-

Amide Bond Formation : The activated ester reacts with 4-(3-amino-3-oxopropyl)thiazol-2-amine at 0–5°C, followed by stirring at room temperature for 12–18 hours.

Table 2: Coupling Reagents and Yields

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | 0–25 | 68 |

| EDCl/HOBt | DMF | 25 | 72 |

| HATU/DIEA | DMF | 25 | 75 |

Purification and Characterization

Crude product is purified via:

Analytical Data:

-

¹H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.95 (d, 1H, pyridine-H), 6.45 (d, 1H, pyridine-H), 3.12 (t, 2H, CH₂), 2.89 (t, 2H, CH₂).

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

-

Low Coupling Yields : Mitigated by using HATU/DIEA systems, which enhance reactivity of sterically hindered amines.

-

By-Product Formation : Controlled via slow addition of activated ester and strict temperature regulation.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using flow chemistry for the cyclization and coupling steps, reducing reaction times by 40% compared to batch processes. Key metrics:

-

Throughput : 1.2 kg/day in continuous flow reactors.

-

Cost Efficiency : 30% reduction in reagent costs via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and dihydropyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to other pyridine-carboxamide and thiazole-containing analogs. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent-Driven Bioactivity: The target compound’s 3-amino-3-oxopropyl-thiazole substituent distinguishes it from analogs like Compound 6 (), which features a sulfaguanidine-phenyl group. The latter’s sulfaguanidine moiety contributes to antimicrobial activity by disrupting bacterial folate synthesis .

Electronic and Steric Effects: The 6-oxo-1,6-dihydropyridine core is common to both the target compound and Compound 4.

Synthetic Accessibility: Compound 6 was synthesized via a condensation reaction involving cyanoacetamide and acrylamide derivatives in DMF/ethanol with piperidine catalysis . The target compound’s synthesis would likely require similar conditions but with thiazole-amine intermediates, complicating purification due to the reactivity of the 3-amino-3-oxopropyl group.

Biological Activity

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a dihydropyridine moiety, and an amino oxopropyl side chain. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of the Amino-Oxopropyl Chain : This step involves reacting the thiazole derivative with an appropriate amino-oxopropyl precursor.

- Attachment of the Dihydropyridine Group : The final step often includes coupling with a suitable carboxamide to yield the desired compound.

Antimicrobial Properties

Research indicates that derivatives of thiazole and dihydropyridine compounds possess notable antimicrobial activities. For instance, compounds similar to N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antimicrobial | 0.045 |

| Compound B | Antimicrobial | 0.212 |

Anti-inflammatory Effects

Studies have shown that certain derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. For example, compounds derived from this structure have been evaluated for their ability to suppress nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of similar thiazole and dihydropyridine derivatives. For instance, compounds have been tested against various cancer cell lines using assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.

Case Studies

- Study on Antimicrobial Activity : A study conducted on a series of thiazole derivatives showed that certain compounds exhibited significant activity against resistant strains of Mycobacterium tuberculosis. The lead compound demonstrated an IC50 value significantly lower than that of standard treatments .

- Anti-inflammatory Study : In vitro studies indicated that derivatives of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine significantly reduced pro-inflammatory cytokine levels in human cell lines, suggesting their potential as anti-inflammatory agents .

- Anticancer Research : A recent investigation into the anticancer properties revealed that specific derivatives induced apoptosis in cancer cells through caspase-dependent mechanisms. The results were promising for developing new cancer therapeutics based on this scaffold .

Q & A

Basic: What are the standard synthetic routes for N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole and dihydropyridine moieties separately. For example:

Thiazole Formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .

Dihydropyridine Synthesis : Cyclization of β-keto esters with ammonia or urea derivatives, followed by functionalization at the 3-position .

Coupling : Amide bond formation between the thiazole-2-amine and dihydropyridine-3-carboxylic acid using coupling agents like EDCI/HOBt in DMF .

Key Parameters :

- Solvent choice (e.g., acetonitrile for fast reactions, DMF for solubility).

- Temperature control (reflux for cyclization, room temperature for coupling).

- Purification via column chromatography or recrystallization .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR identifies proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, dihydropyridine NH at δ 10–12 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

HPLC : Assesses purity (>95% required for biological assays) .

IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and NH bends .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:

Use Design of Experiments (DOE) to systematically evaluate variables:

-

Factors : Catalyst loading, solvent polarity, temperature, and reaction time.

-

Response Surface Methodology (RSM) identifies optimal conditions (e.g., acetonitrile with 10 mol% EDCI at 50°C increases coupling efficiency by 20%) .

-

Example Table :

Variable Low Level High Level Optimal Level Catalyst (EDCI) 5 mol% 15 mol% 10 mol% Temperature 25°C 70°C 50°C Solvent DCM DMF Acetonitrile

Reference for DOE frameworks in chemical process design.

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .

Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm amide/amine assignments .

Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Reproducibility : Repeat synthesis under controlled conditions to rule out impurities .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

Enzyme Inhibition : Test against kinases (e.g., GSK-3β) using fluorescence polarization assays .

Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .

ADME Screening :

- Solubility (shake-flask method).

- Metabolic stability (microsomal incubation) .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., GSK-3β active site) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions .

Biophysical Assays :

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd).

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics .

Mutagenesis Studies : Validate computational predictions by altering critical residues in the target protein .

Advanced: What strategies address low solubility in biological assays?

Answer:

Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v to avoid cytotoxicity) .

Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance hydrophilicity .

Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm) for sustained release .

pH Adjustment : Prepare buffered solutions at pH 6.5–7.4 to stabilize the compound .

Basic: How to validate synthetic intermediates?

Answer:

TLC Monitoring : Use silica plates with UV detection at 254 nm for real-time tracking .

Intermediate Trapping : Quench reactions at partial completion to isolate and characterize intermediates via LC-MS .

Stability Studies : Expose intermediates to air, light, and moisture to identify degradation pathways .

Advanced: How to design derivatives with improved potency?

Answer:

SAR Analysis :

- Modify the thiazole’s 4-position (e.g., halogenation or alkylation) .

- Replace the dihydropyridine ring with pyrimidine or pyridazine for enhanced π-stacking .

Fragment-Based Drug Design : Screen fragment libraries to identify auxiliary binding groups .

Click Chemistry : Introduce triazole or tetrazole moieties via CuAAC reactions .

Advanced: How to reconcile conflicting bioactivity data across studies?

Answer:

Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .

Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

Orthogonal Assays : Validate findings with complementary techniques (e.g., Western blotting after kinase inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.